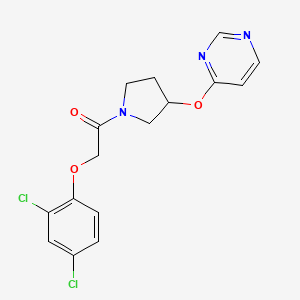
2-(2,4-Dichlorophenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone, also known as DPE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Application in Antifungal Agents
The synthesis of compounds related to 2-(2,4-Dichlorophenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone has been explored for the development of antifungal agents. For example, the process development of Voriconazole, a novel broad-spectrum triazole antifungal agent, involves the synthesis of similar compounds with specific stereochemistry and pyrimidine substitution patterns (Butters et al., 2001).
Antibacterial Activity
The microwave-assisted synthesis of compounds bearing structural resemblance to 2-(2,4-Dichlorophenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone has demonstrated antibacterial activity. For instance, the creation of various pyrimidine imines and thiazolidinones has shown notable antibacterial properties (Merugu et al., 2010).
Use in Heterocyclic Synthesis and Dye Applications
The compound's utility extends to heterocyclic synthesis, particularly in the creation of chalcone derivatives. These derivatives have been used to dye polyester fibers, showcasing the versatility of compounds similar to 2-(2,4-Dichlorophenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone in textile applications (Ho & Yao, 2013).
Synthesis and Characterization in Medicinal Chemistry
Biological Activities and Potential Therapeutic Uses
Finally, the synthesis and biological activity analysis of new derivatives, including those with pyrimidin-4-yl]oxy}acetohydrazide, has been conducted. Such research aims to discover potential therapeutic uses by evaluating plant growth stimulating effects and other biological activities (Pivazyan et al., 2019).
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O3/c17-11-1-2-14(13(18)7-11)23-9-16(22)21-6-4-12(8-21)24-15-3-5-19-10-20-15/h1-3,5,7,10,12H,4,6,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVNIEIEGRWBFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2354757.png)
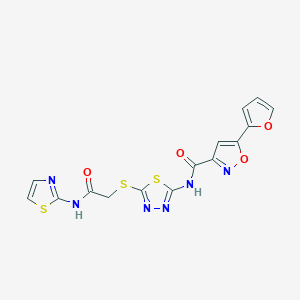
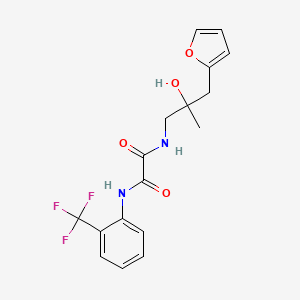
![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2354760.png)
![N-mesityl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2354761.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2354762.png)
![(2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid](/img/structure/B2354763.png)
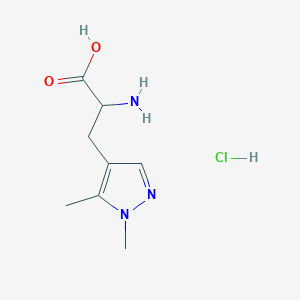
![5-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2354769.png)
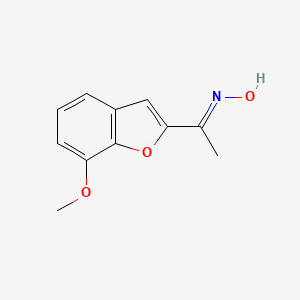
![2,4-Dimethyl-6-(methylthio)-8-phenylthiazolo[3,4-a]pyrimidin-5-ium perchlorate](/img/structure/B2354774.png)

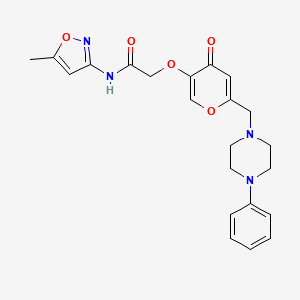
![2-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2354779.png)